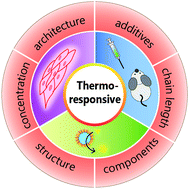Molecular bases for temperature sensitivity in supramolecular assemblies and their applications as thermoresponsive soft materials†
Materials Horizons Pub Date: 2021-09-09 DOI: 10.1039/D1MH01091C
Abstract
Thermoresponsive supramolecular assemblies have been extensively explored in diverse formats, from injectable hydrogels to nanoscale carriers, for a variety of applications including drug delivery, tissue engineering and thermo-controlled catalysis. Understanding the molecular bases behind thermal sensitivity of materials is fundamentally important for the rational design of assemblies with optimal combination of properties and predictable tunability for specific applications. In this review, we summarize the recent advances in this area with a specific focus on the parameters and factors that influence thermoresponsive properties of soft materials. We summarize and analyze the effects of structures and architectures of molecules, hydrophilic and lipophilic balance, concentration, components and external additives upon the thermoresponsiveness of the corresponding molecular assemblies.


Recommended Literature
- [1] Ultrafast light-induced response of photoactive yellow protein chromophore analogues†
- [2] Thermal and electrical laser tuning in liquid crystal blue phase I†
- [3] Variation of sigma-hole magnitude with M valence electron population in MXnY4−n molecules (n = 1–4; M = C, Si, Ge; X, Y = F, Cl, Br)
- [4] Inside front cover
- [5] Nucleation-controlled vacancy formation in light-emitting wide-band-gap oxide nanocrystals in glass
- [6] Additions and Corrections
- [7] Intersystem crossing in tunneling regime: T1 → S0 relaxation in thiophosgene†
- [8] A novel method of monitoring the sulfidation of hydrotreating catalysts: the conversion of carbonyl sulfide
- [9] Progress on chemical modification of cellulose in “green” solvents
- [10] Contents list










